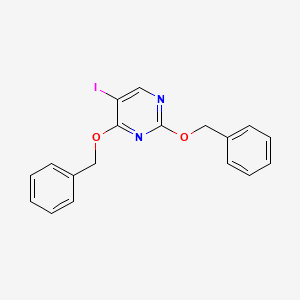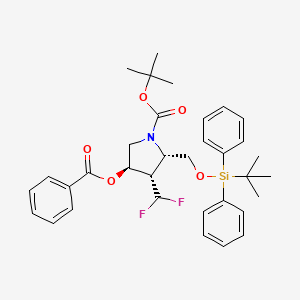
(2S,3S,4R)-tert-Butyl 4-(benzoyloxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4R)-tert-Butyl 4-(benzoyloxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-tert-Butyl 4-(benzoyloxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the benzoyloxy and difluoromethyl groups. The tert-butyldiphenylsilyl group is then added to protect the hydroxyl group during subsequent reactions. The final step involves the formation of the carboxylate ester.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for scalability and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2S,3S,4R)-tert-Butyl 4-(benzoyloxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce simpler hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
科学的研究の応用
Chemistry
In chemistry, (2S,3S,4R)-tert-Butyl 4-(benzoyloxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features may enable it to bind to specific proteins or nucleic acids, providing insights into molecular recognition and binding mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets may lead to the development of new drugs or diagnostic agents.
Industry
In industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, such as the development of advanced polymers or coatings.
作用機序
The mechanism of action of (2S,3S,4R)-tert-Butyl 4-(benzoyloxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structural features enable it to fit into binding sites, facilitating interactions that result in biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, or metabolic regulation.
類似化合物との比較
Similar Compounds
- (2S,3S,4R)-tert-Butyl 4-(hydroxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate
- (2S,3S,4R)-tert-Butyl 4-(methoxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate
- (2S,3S,4R)-tert-Butyl 4-(acetoxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of (2S,3S,4R)-tert-Butyl 4-(benzoyloxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate lies in its combination of functional groups and stereochemistry The presence of the benzoyloxy group, difluoromethyl group, and tert-butyldiphenylsilyl-protected hydroxyl group provides a distinct set of chemical properties that differentiate it from similar compounds
特性
分子式 |
C34H41F2NO5Si |
|---|---|
分子量 |
609.8 g/mol |
IUPAC名 |
tert-butyl (2S,3S,4R)-4-benzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3-(difluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C34H41F2NO5Si/c1-33(2,3)42-32(39)37-22-28(41-31(38)24-16-10-7-11-17-24)29(30(35)36)27(37)23-40-43(34(4,5)6,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21,27-30H,22-23H2,1-6H3/t27-,28+,29+/m1/s1 |
InChIキー |
PYMMPVAYGZWPSQ-ULNSLHSMSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H]([C@H]1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C(F)F)OC(=O)C4=CC=CC=C4 |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C(F)F)OC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


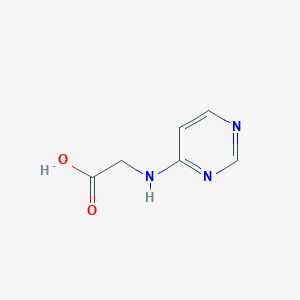

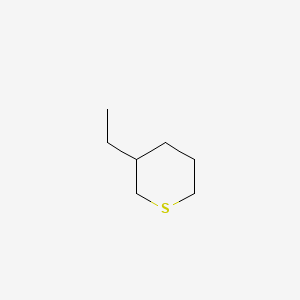
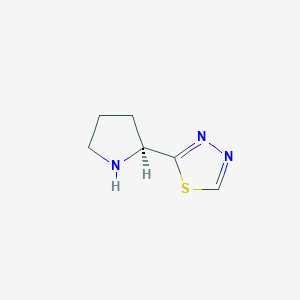
![2-(Methoxymethyl)imidazo[1,2-A]pyrimidine](/img/structure/B13099562.png)
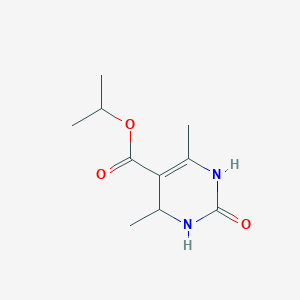
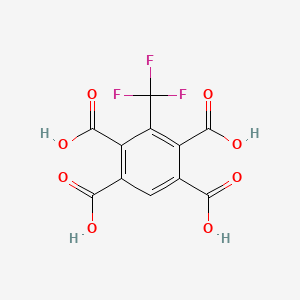
![5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13099577.png)
![Imidazo[1,5-a][1,3,5]triazine](/img/structure/B13099584.png)
![N-((2Z)-3-(dimethylamino)-2-{[(1E)-(dimethylamino)methylene]amino}prop-2-en-1-ylidene)-N-methylmethanaminium hexafluorophosphate](/img/structure/B13099600.png)
![3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B13099602.png)


